(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
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Overview
Description
“(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol” is a chemical compound with the linear formula C9H9ClO3 . It is a white to yellow solid and has a molecular weight of 200.62 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, one method involves using 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is said to encompass fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 . This indicates the presence of a chlorine atom, a methanol group, and a benzodioxin ring in the structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 200.62 and its storage temperature is 2-8°C .Scientific Research Applications
Regioselective Synthesis : A study by Ganesh, Sharma, and Krupadanam (2001) outlines a novel regioselective synthesis process involving 2,3-dihydrobenzo[b][1,4]dioxin compounds. This process contributes to the field of organic synthesis and chemical engineering, showcasing the versatility of these compounds in synthesizing complex molecular structures (Ganesh, Sharma, & Krupadanam, 2001).
Synthesis and Microwave Irradiation : Dong and Xu (2018) demonstrated a method for synthesizing (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols using microwave irradiation, contributing to more efficient chemical synthesis processes and highlighting the potential for energy savings in industrial chemistry (Dong & Xu, 2018).
Cancer Research and Inhibitory Properties : Yang et al. (2012) explored the use of 2,3-dihydrobenzo[b][1,4]dioxin derivatives as inhibitors of B-Raf kinase, demonstrating significant potential in cancer research and the development of novel therapeutic agents (Yang et al., 2012).
Antibacterial and Antifungal Properties : Shinde, Adole, and Jagdale (2021) reported on the synthesis of chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, examining their antibacterial and antifungal properties. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Shinde, Adole, & Jagdale, 2021).
Enzyme Inhibitory Potential : Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, which can have implications in the development of new drugs targeting specific enzymes in various diseases (Abbasi et al., 2019).
Photochemical Degradation Studies : Massé and Pelletier (1987) studied the photochemical degradation of dibenzo-p-dioxin, a compound structurally related to 2,3-dihydrobenzo[b][1,4]dioxin derivatives. This research provides insights into the environmental fate and behavior of these compounds, which is critical for understanding their impact on ecosystems and human health (Massé & Pelletier, 1987).
Anticancer Properties and Docking Studies : Ahn et al. (2020) synthesized and characterized a compound with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, evaluating its anticancer properties and performing molecular docking studies on aurora kinases. This research contributes to the understanding of molecular interactions in cancer treatment and the design of targeted therapeutics (Ahn et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It is known that the compound is involved in a palladium-catalyzed highly enantioselective intramolecular o-arylation . This process forms important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .
Biochemical Pathways
The compound’s involvement in the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols suggests it may play a role in related biochemical pathways .
Properties
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINDSYFYHYUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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